Dimethoxydi(pent-4-en-1-yl)silane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H24O2Si |
|---|---|
Molecular Weight |
228.40 g/mol |
IUPAC Name |
dimethoxy-bis(pent-4-enyl)silane |
InChI |
InChI=1S/C12H24O2Si/c1-5-7-9-11-15(13-3,14-4)12-10-8-6-2/h5-6H,1-2,7-12H2,3-4H3 |
InChI Key |
WHDKFEKXPUEZAD-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCC=C)(CCCC=C)OC |
Origin of Product |
United States |
Synthetic Methodologies for Dimethoxydi Pent 4 En 1 Yl Silane and Its Derivatives
Strategies for Carbon-Silicon Bond Formation
The creation of the silicon-carbon (Si-C) bond is a cornerstone of organosilicon chemistry. wikipedia.org For a molecule like dimethoxydi(pent-4-en-1-yl)silane, this involves attaching two pent-4-en-1-yl groups to a single silicon atom. The primary methods to achieve this are hydrosilylation and reactions involving organometallic reagents, such as Grignard reagents. wikipedia.orggelest.com
Hydrosilylation Approaches Utilizing Pent-4-en-1-yl Moieties
Hydrosilylation is a powerful and atom-economical method for forming Si-C bonds. nih.gov The process involves the catalytic addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond in a terminal alkene. wikipedia.orgwikipedia.org To synthesize the target dialkenylsilane, a dihydrosilane, such as dichlorosilane (B8785471) (H₂SiCl₂), would be reacted with two equivalents of 1-pentene (B89616). core.ac.ukepfl.ch This reaction typically proceeds with anti-Markovnikov selectivity, meaning the silicon atom attaches to the terminal carbon of the alkene, yielding the desired linear pentyl chain attached to the silicon. wikipedia.org
The general reaction is as follows: H₂SiCl₂ + 2 CH₂(CH₂)₂CH=CH₂ → Cl₂Si(CH₂(CH₂)₃CH=CH₂)₂
Following the formation of the di(pent-4-en-1-yl)dichlorosilane intermediate, the chlorine atoms can be substituted with methoxy (B1213986) groups.
The success of hydrosilylation hinges on the use of a suitable catalyst, typically based on transition metals. sigmaaldrich.com The choice of catalyst is critical for controlling the reaction's rate, efficiency, and selectivity.
Platinum-Based Catalysts : Historically, platinum complexes are the most widely used and are considered highly effective for the hydrosilylation of alkenes. wikipedia.org Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are prominent examples that exhibit high activity. wikipedia.orgcore.ac.uksigmaaldrich.com These catalysts are generally effective for achieving anti-Markovnikov addition with terminal alkenes.
Rhodium-Based Catalysts : Complexes such as Wilkinson's catalyst ([RhCl(PPh₃)₃]) are also employed. sigmaaldrich.com The selectivity of rhodium catalysts can sometimes be influenced by the polarity of the solvent used in the reaction. sigmaaldrich.com
Ruthenium-Based Catalysts : Ruthenium complexes, for instance [RuCl₂(p-cymene)]₂, have been shown to provide excellent regio- and stereoselectivity in the hydrosilylation of alkynes and can be applied to alkenes as well. sigmaaldrich.comnih.gov
Nickel-Based Catalysts : As a more earth-abundant and cost-effective alternative to precious metals, nickel catalysts have gained attention. acs.orgacs.org Catalyst systems derived from α-diimine ligands and nickel(II) precursors have demonstrated high activity and anti-Markovnikov selectivity for the hydrosilylation of 1-alkenes with various silanes. acs.orgacs.org
| Catalyst Type | Common Examples | Key Features | Citations |
| Platinum | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | High activity, widely used commercially, promotes anti-Markovnikov addition. | wikipedia.orgcore.ac.uksigmaaldrich.com |
| Rhodium | Wilkinson's Catalyst ([RhCl(PPh₃)₃]) | Effective catalyst, selectivity can be solvent-dependent. | sigmaaldrich.com |
| Ruthenium | [Cp*Ru(MeCN)₃]PF₆, [RuCl₂(p-cymene)]₂ | High selectivity for specific isomers in alkyne hydrosilylation. | nih.govsigmaaldrich.comnih.gov |
| Nickel | (α-diimine)Ni complexes | Earth-abundant metal, high activity and selectivity, cost-effective. | acs.orgacs.org |
Grignard Reagent Mediated Synthesis and Related Organometallic Routes
The Grignard reaction is a classic and highly versatile method for forming carbon-carbon and carbon-heteroatom bonds, including the Si-C bond. gelest.com The synthesis of this compound via this route would involve the reaction of a pent-4-en-1-ylmagnesium halide with a silicon compound containing two leaving groups and two methoxy groups, such as dimethoxydichlorosilane ((CH₃O)₂SiCl₂).
The Grignard reagent is first prepared by reacting magnesium metal with a suitable haloalkene, for example, 5-bromo-1-pentene, in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org Mg + Br(CH₂)₃CH=CH₂ → BrMg(CH₂)₃CH=CH₂
This organomagnesium compound then acts as a potent nucleophile. libretexts.org The subsequent reaction with dimethoxydichlorosilane would proceed via nucleophilic substitution at the silicon center, displacing the chloride ions. 2 BrMg(CH₂)₃CH=CH₂ + (CH₃O)₂SiCl₂ → (CH₃O)₂Si((CH₂)₃CH=CH₂)² + 2 MgBrCl
An alternative Grignard route involves using a tetrachlorosilane (B154696) (SiCl₄) or tetraalkoxysilane precursor, followed by the incorporation of the methoxy groups. gelest.com For example, reacting the Grignard reagent with SiCl₄ would first yield di(pent-4-en-1-yl)dichlorosilane, which can then be converted to the target compound by reacting with methanol (B129727). The order of addition (adding the silane (B1218182) to the Grignard or vice versa) can be crucial for controlling the degree of alkylation and preventing over-substitution. gelest.com
Other Established Silicon-Carbon Coupling Reactions
Beyond hydrosilylation and Grignard reactions, other methods for forging Si-C bonds exist, although they are less commonly employed for this type of synthesis.
Silylmetalation : This process involves the addition of a metal-silicon bond across an unsaturated substrate. It is mechanistically related to hydrosilylation but uses a silylmetallic species instead of a hydrosilane. wikipedia.org
Reductive Cross-Coupling : These reactions can couple different fragments to form new bonds, including Si-C bonds, often using tandem catalysis systems. nih.gov
Biocatalysis : An emerging and environmentally friendly approach involves using enzymes, such as cytochrome c, to catalyze the formation of Si-C bonds under physiological conditions. nih.gov This method offers high chemo- and enantioselectivity but is still a developing field. nih.gov
Activation via Higher-Coordinate Silicon : The reactivity of the Si-C bond can be enhanced by increasing the coordination number of the silicon atom. The formation of pentacoordinate or hexacoordinate silicon species makes the organic groups more susceptible to electrophilic substitution. nih.gov
Incorporation of Alkoxy Groups into the Silane Structure
Alkoxy silanes are organosilicon compounds characterized by one or more alkoxy groups (-OR) bonded to a silicon atom. vanabio.com These groups are typically incorporated by reacting a halosilane with an appropriate alcohol. scispace.com
In the context of synthesizing this compound, a common strategy involves first preparing di(pent-4-en-1-yl)dichlorosilane via either hydrosilylation of 1-pentene with dichlorosilane or the reaction of a pentenyl Grignard reagent with silicon tetrachloride. This dichlorosilane intermediate is then reacted with methanol to substitute the chlorine atoms with methoxy groups.
Cl₂Si(R)₂ + 2 CH₃OH → (CH₃O)₂Si(R)₂ + 2 HCl (where R = pent-4-en-1-yl)
This reaction is a nucleophilic substitution at the silicon center. A base, such as a tertiary amine, is often added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. The steric bulk of the alcohol can influence the rate of this reaction; bulkier alcohols react more slowly due to increased steric hindrance around the silicon atom. researchgate.net The resulting alkoxysilane must be handled under anhydrous conditions, as the alkoxy groups are susceptible to hydrolysis in the presence of water, which leads to the formation of silanols (Si-OH) and subsequent condensation to form siloxane (Si-O-Si) bonds. vanabio.commdpi.com
Transesterification and Alkoxylation Reactions
The conversion of the precursor, dichlorodi(pent-4-en-1-yl)silane, to the target dimethoxy compound is typically achieved through an alkoxylation reaction with methanol. This reaction is a form of transesterification at the silicon center. The process involves the nucleophilic attack of methanol on the silicon atom, leading to the displacement of chloride ions. To drive the reaction to completion, a base is often used to neutralize the hydrogen chloride (HCl) byproduct.
In a typical laboratory-scale synthesis, dichlorodi(pent-4-en-1-yl)silane is dissolved in an anhydrous, non-polar solvent. A stoichiometric amount of dry methanol, often in the presence of a tertiary amine like pyridine (B92270) or triethylamine, is then added. The amine serves as an HCl scavenger, precipitating as the hydrochloride salt, which can be subsequently removed by filtration. The reaction is generally performed at low temperatures to control its exothermicity.
For instance, the synthesis of dimethoxydiphenylsilane, a structurally related compound, is achieved by reacting diphenyldichlorosilane with dry methanol in the presence of pyridine in a dry benzene (B151609) solvent at low temperatures. wikipedia.org This methodology is directly applicable to the synthesis of this compound.
Table 1: General Conditions for Methanolysis of Dichlorodi(pent-4-en-1-yl)silane
| Parameter | Condition | Purpose |
| Solvent | Anhydrous non-polar (e.g., benzene, toluene, diethyl ether) | To dissolve reactants and prevent side reactions with water. |
| Methanol | Dry, stoichiometric amount (2 equivalents) | Reactant to introduce methoxy groups. |
| Base | Pyridine or Triethylamine (2 equivalents) | To neutralize HCl byproduct and drive the reaction. |
| Temperature | Low (e.g., 0 °C to room temperature) | To control the exothermic reaction. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | To prevent moisture contamination. |
Direct Synthesis Routes for Dimethoxy Silanes
While not the primary method for producing di-substituted silanes like this compound, direct synthesis routes are a cornerstone of industrial organosilicon chemistry. These methods typically involve the reaction of elemental silicon with an alcohol, such as methanol, at high temperatures and pressures in the presence of a catalyst, often copper-based. mnstate.edu This process is highly optimized for the production of simple methoxysilanes like tetramethoxysilane (B109134) and methyltrimethoxysilane. The direct synthesis of more complex, substituted silanes is challenging due to issues with selectivity and the harsh reaction conditions required.
Optimization of Reaction Conditions and Yields for this compound
The Grignard reaction for this synthesis involves the reaction of 4-pentenylmagnesium bromide with a silicon halide, typically silicon tetrachloride (SiCl4) or trichlorosilane (B8805176) (HSiCl3). The stoichiometry of the reactants is a key parameter to control. Using two equivalents of the Grignard reagent with SiCl4 will favor the formation of the desired dichlorodi(pent-4-en-1-yl)silane.
Table 2: Key Parameters for Optimization of Dichlorodi(pent-4-en-1-yl)silane Synthesis via Grignard Reaction
| Parameter | Condition | Effect on Yield and Purity |
| Grignard Reagent Quality | Freshly prepared, free of excess magnesium | Ensures efficient reaction and minimizes byproducts. |
| Solvent | Anhydrous diethyl ether or THF | Essential for Grignard reagent formation and stability. |
| Reaction Temperature | Low (e.g., 0 °C) during addition | Controls the exothermic reaction and reduces side reactions. |
| Stoichiometry | ~2:1 ratio of Grignard reagent to SiCl4 | Favors the formation of the di-substituted product. |
| Addition Rate | Slow, dropwise addition of SiCl4 to the Grignard reagent | Maintains temperature control and minimizes localized high concentrations. |
The subsequent methanolysis step also requires optimization. The purity of the reactants and the exclusion of water are paramount to prevent the formation of siloxanes through hydrolysis and condensation reactions. The choice of base and its efficient removal are also crucial for obtaining a high-purity product.
Purification Techniques for Academic Synthesis Scale
For academic-scale synthesis, where high purity is often required for subsequent reactions and characterization, specific purification techniques are employed.
Following the synthesis of this compound, the crude product is typically a liquid containing the desired silane, residual solvent, and any soluble byproducts. The primary purification method for such a compound is vacuum distillation . nih.gov Given that organosilanes can be sensitive to high temperatures, distillation under reduced pressure allows for boiling at a lower temperature, thus preventing thermal decomposition.
Before distillation, a simple workup is necessary. This involves filtering off the precipitated amine hydrochloride salt and washing the filtrate with a non-polar solvent. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting crude oil is then subjected to fractional vacuum distillation. The boiling point of the product will depend on the applied pressure.
For the removal of minor impurities or residual ruthenium catalyst from derivatization reactions, column chromatography on silica (B1680970) gel can be employed. However, care must be taken as the methoxy groups on the silane can be susceptible to hydrolysis on the acidic silica surface. Using a solvent system with a small amount of a deactivating agent, such as triethylamine, can mitigate this issue.
Synthetic Pathways to this compound Derivatives
The bifunctional nature of this compound opens up numerous avenues for creating more complex molecules. The terminal alkene groups are amenable to a wide range of transformations.
One of the most powerful reactions for this substrate is Ring-Closing Metathesis (RCM) . wikipedia.org The two pentenyl chains can be linked to form a seven-membered silicon-containing ring, a silacycloheptene derivative. This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts. nih.govsciforum.net The reaction is driven by the formation of volatile ethylene (B1197577) as a byproduct.
Hydrosilylation is another key reaction. The terminal alkenes can react with a hydrosilane (a compound containing an Si-H bond) in the presence of a platinum catalyst, such as Karstedt's catalyst. This allows for the introduction of a wide variety of functional groups, depending on the nature of the hydrosilane used.
The double bonds can also be functionalized through epoxidation . Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can be used to convert the pentenyl groups into epoxides. These epoxide derivatives are valuable intermediates for further reactions, such as ring-opening with various nucleophiles.
Finally, the methoxy groups on the silicon atom can be hydrolyzed to form a disilanol (B1248394) , di(pent-4-en-1-yl)silanediol. This disilanol can then be used in condensation reactions to form polysiloxanes with pendant alkene functionalities, which can be further modified.
Analytical and Spectroscopic Characterization of Dimethoxydi Pent 4 En 1 Yl Silane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Silane (B1218182) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organosilicon compounds, providing unparalleled insight into the molecular framework. For Dimethoxydi(pent-4-en-1-yl)silane, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments offers a complete picture of its atomic connectivity and chemical environment.
Elucidation of Structure through ¹H and ¹³C NMR Spectroscopy
¹H (proton) and ¹³C (carbon-13) NMR are pivotal in mapping the organic moieties of the molecule. The pent-4-en-1-yl chains and the methoxy (B1213986) groups each possess distinct signals that allow for unambiguous assignment.
¹H NMR Spectroscopy: The proton spectrum of this compound is expected to exhibit several key resonances. The methoxy protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.5-3.6 ppm. The protons of the pentenyl chains would show more complex splitting patterns. The terminal vinyl protons (=CH₂) would be found in the downfield region, approximately between 4.9 and 5.8 ppm. The internal methylene (B1212753) protons adjacent to the silicon atom (Si-CH₂) would likely resonate around 0.6-0.8 ppm. The remaining methylene protons of the pentenyl chain would appear as multiplets in the upfield region, typically between 1.4 and 2.1 ppm.
¹³C NMR Spectroscopy: The carbon-13 spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. The methoxy carbons (-OCH₃) are expected to produce a signal around 50-51 ppm. The carbons of the pentenyl chains will have characteristic shifts: the terminal vinyl carbons (=CH₂) would be observed in the range of 114-115 ppm and 138-139 ppm. The carbon atom directly bonded to the silicon (Si-CH₂) would be the most upfield of the chain carbons, expected around 10-12 ppm. The other methylene carbons of the pentenyl chain would resonate at approximately 28-34 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar organosilicon compounds and have not been experimentally verified for this specific molecule.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -OCH₃ | 3.55 (s, 6H) | 50.5 |
| Si-CH₂-CH₂-CH₂-CH=CH₂ | 0.65 (t, 4H) | 11.0 |
| Si-CH₂-CH₂-CH₂-CH=CH₂ | 1.45 (m, 4H) | 33.5 |
| Si-CH₂-CH₂-CH₂-CH=CH₂ | 2.05 (q, 4H) | 28.2 |
| Si-CH₂-CH₂-CH₂-CH=CH₂ | 5.78 (m, 2H) | 138.8 |
| Si-CH₂-CH₂-CH₂-CH=CH₂ | 4.95 (m, 4H) | 114.3 |
Silicon-29 (B1244352) (²⁹Si) NMR Spectroscopy for Silane Connectivity and Environment
²⁹Si NMR is a powerful tool specifically for probing the silicon center. The chemical shift of the silicon-29 nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to two oxygen atoms (from the methoxy groups) and two carbon atoms (from the pentenyl chains). This specific substitution pattern results in a characteristic chemical shift. For dialkoxydialkylsilanes, the ²⁹Si chemical shift is typically observed in the range of -5 to -25 ppm relative to tetramethylsilane (B1202638) (TMS). The presence of two alkoxy groups generally shifts the resonance to a higher frequency (less negative) compared to tetraalkylsilanes.
Two-Dimensional NMR Techniques for Complex Structural Assignment
In cases of spectral overlap or for definitive structural confirmation, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons within the pentenyl chains, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be particularly useful to confirm the connectivity between the methoxy groups and the silicon atom, as well as the attachment of the pentenyl chains to the silicon center.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.
The C-H stretching vibrations of the alkyl and vinyl groups would appear in the 2850-3100 cm⁻¹ region.
A characteristic C=C stretching vibration from the terminal alkene of the pentenyl groups is expected around 1640 cm⁻¹.
Strong absorptions corresponding to the Si-O-C stretching are anticipated in the 1050-1100 cm⁻¹ region.
The Si-C bond vibration would likely be observed in the 700-850 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information.
The C=C double bond, being a non-polar bond, would typically show a strong and sharp signal in the Raman spectrum around 1640 cm⁻¹, which can be more intense than in the IR spectrum.
The Si-O-Si symmetric stretching, if any hydrolysis and condensation have occurred, would appear around 580-620 cm⁻¹. The absence of this peak would indicate the purity of the monomer.
Table 2: Characteristic Vibrational Frequencies for this compound Note: These are expected frequency ranges based on known functional group absorptions.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C-H stretch (sp² and sp³) | 2850 - 3100 | IR, Raman |
| C=C stretch (alkene) | ~1640 | IR, Raman (strong) |
| Si-O-C stretch | 1050 - 1100 | IR (strong) |
| Si-C stretch | 700 - 850 | IR, Raman |
Mass Spectrometry Techniques for Molecular Structure Verification and Purity Assessment
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and purity assessment. Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion peak [M]⁺ or a protonated/adducted molecule [M+H]⁺, [M+Na]⁺ would be observed, confirming the molecular weight of 228.4 g/mol for this compound.
With a harder ionization technique like Electron Ionization (EI), a characteristic fragmentation pattern would emerge. Common fragmentation pathways for alkoxysilanes include the loss of an alkoxy group (-OCH₃) leading to a fragment at m/z 197, and the loss of a pentenyl chain (-C₅H₉) resulting in a fragment at m/z 159. Further fragmentation of the pentenyl chains would also be expected.
Chromatographic Methods for Separation and Purity Determination (e.g., Gas Chromatography, Gel Permeation Chromatography)
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or by-products, thereby allowing for its quantification and purity determination.
Gas Chromatography (GC): Given the volatility of this compound, gas chromatography is an ideal method for assessing its purity. dss.go.thnih.govresearchgate.net A capillary column, such as a DB-5 or similar non-polar to mid-polar phase, would be suitable for the separation. dss.go.th A flame ionization detector (FID) would provide excellent sensitivity for this organic-rich molecule. nih.gov The retention time of the compound under specific temperature programming conditions would be a key identifier. Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for the simultaneous separation and identification of the compound and any impurities present. dss.go.thnih.govresearchgate.net
Gel Permeation Chromatography (GPC): While GPC is more commonly used for determining the molecular weight distribution of polymers, it can also be applied to the analysis of smaller molecules. researchgate.netresearchgate.netyoutube.comyoutube.com For a low molecular weight compound like this compound, GPC can be used to check for the presence of higher molecular weight oligomers or polymers that may have formed through hydrolysis and condensation. This is particularly important for quality control, ensuring the monomeric purity of the silane. The analysis would typically be performed using a mobile phase in which the silane is soluble, such as tetrahydrofuran (B95107) (THF) or toluene, and a column set with small pore sizes suitable for the low molecular weight range.
Single Crystal X-ray Diffraction for Solid-State Structural Analysis (if applicable to derivatives)
For a derivative of This compound to be analyzed by this method, it would first need to be synthesized and then crystallized to form a suitable single crystal. The quality of the crystal is paramount for obtaining high-resolution structural data. researchgate.net Factors such as the presence of light atoms like hydrogen, or any disorder within the crystal, can present challenges in the refinement of the crystal structure. researchgate.net
Despite the utility of this technique, a search of the available scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray diffraction analysis of This compound or any of its direct derivatives. The synthesis of a crystalline derivative of a compound containing flexible pentenyl groups can be challenging, which may contribute to the absence of such structural data. For instance, a study on 9-(Pent-4-enyl)anthracene, which also contains a pentenyl group, details its synthesis and subsequent successful single-crystal X-ray diffraction analysis, revealing the conformation of the pentenyl chain in the solid state. researchgate.net However, no analogous studies have been found for This compound .
Without experimental data, any discussion on the solid-state structure of This compound or its derivatives would be purely speculative.
Reaction Mechanisms and Chemical Transformations of Dimethoxydi Pent 4 En 1 Yl Silane
Hydrolysis and Condensation Reactions of the Dimethoxy Moiety
The silicon-oxygen bonds of the dimethoxy moiety in dimethoxydi(pent-4-en-1-yl)silane are susceptible to hydrolysis, a reaction that initiates the formation of a siloxane network through a sol-gel process. This transformation is a cornerstone of silica-based material synthesis and involves a series of interconnected hydrolysis and condensation steps. uni-saarland.demdpi.com
Mechanistic Pathways of Silanol (B1196071) Formation and Siloxane Network Growth
The conversion of this compound into a polysiloxane network proceeds through a two-step mechanism:
Hydrolysis: The process begins with the hydrolysis of the methoxy (B1213986) groups (Si-OCH₃) to form silanol groups (Si-OH). This reaction is a nucleophilic substitution where a water molecule attacks the silicon atom, leading to the displacement of a methanol (B129727) molecule. mdpi.comnih.gov For a difunctional silane (B1218182) like this compound, this occurs in two sequential steps, first forming a monosilanol and then a disilanol (B1248394).
Condensation: The newly formed silanol groups are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si). This can occur through two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.
Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a molecule of methanol. nih.gov
These condensation reactions lead to the gradual growth of oligomeric and polymeric species. As the reaction progresses, these species can cross-link, forming a three-dimensional network characteristic of a gel. The structure of the final network, whether it consists of linear chains, cyclic structures, or a highly cross-linked gel, is highly dependent on the reaction conditions. uni-saarland.denih.gov
Kinetic Studies on Hydrolysis and Condensation Rates
Steric and Inductive Effects: The rate of hydrolysis is generally faster for methoxy groups compared to larger alkoxy groups like ethoxy, due to reduced steric hindrance. gelest.com The non-polar pentenyl groups have a less pronounced inductive effect compared to more electronegative substituents, which can influence the electron density at the silicon center and thus its susceptibility to nucleophilic attack. nih.gov
The table below summarizes general trends in hydrolysis rate constants for different types of alkoxysilanes, which can provide an approximation for the reactivity of this compound.
| Silane Type | Catalyst | Hydrolysis Rate Constant (relative) |
| Trimethoxysilane | Acid | Fast |
| Triethoxysilane | Acid | Slower than methoxy |
| Dimethyldimethoxysilane | Base | Moderate |
| Aminopropyltriethoxysilane | None (autocatalyzed) | Fast |
This table provides a qualitative comparison based on general findings in the literature.
Catalysis in Sol-Gel Processes (Acidic, Basic, and Neutral Conditions)
The rates of hydrolysis and condensation are highly dependent on the pH of the reaction medium, and thus can be controlled through the use of acidic, basic, or neutral catalysts. nih.govnih.gov
Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis reaction is generally fast. The mechanism involves the protonation of the alkoxy group, making it a better leaving group. gelest.com Condensation, however, is relatively slow, particularly around a pH of 2. This condition favors the formation of more linear or lightly branched polymers. uni-saarland.degelest.com
Basic Conditions (pH > 7): In basic media, the condensation reaction is significantly accelerated. The mechanism involves the attack of a deprotonated silanol (silanolate) anion on a neutral silane. nih.gov Hydrolysis is also catalyzed, but the rapid condensation leads to the formation of more compact, highly branched, and particulate structures. nih.gov
Neutral Conditions (pH ≈ 7): At neutral pH, both hydrolysis and condensation rates are at their minimum. researchgate.net The reaction is very slow without the presence of a catalyst. Some organofunctional silanes, particularly those with amino groups, can exhibit autocatalysis. nih.gov
Influence of Solvent and Water Stoichiometry on Reaction Progress
The solvent and the amount of water present are critical parameters in the sol-gel process.
Solvent: A co-solvent, typically an alcohol like ethanol (B145695) or propanol, is often used to homogenize the otherwise immiscible alkoxysilane and water phases. researchgate.net The type of solvent can influence the reaction rates and the structure of the resulting network.
Water Stoichiometry (r): The molar ratio of water to alkoxysilane (the 'r' value) is a key factor. nih.gov
Sub-stoichiometric water (r < 2 for a dialkoxysilane): With limited water, hydrolysis is incomplete, leading to the formation of oligomeric species that may contain unreacted alkoxy groups. This can be desirable for producing soluble resins.
Stoichiometric or excess water (r ≥ 2): A higher water ratio promotes more complete hydrolysis and subsequent condensation, favoring the formation of a fully cross-linked gel. However, a very large excess of water can sometimes inhibit the reaction by diluting the reactants. nih.gov The water content also influences whether condensation proceeds primarily through water or alcohol elimination. nih.gov
Reactivity of the Pent-4-en-1-yl Alkenyl Groups
The two terminal pent-4-en-1-yl groups of this compound provide a second avenue for chemical transformation through the polymerization of their carbon-carbon double bonds. These non-conjugated terminal alkenes can participate in several types of polymerization reactions.
Polymerization Mechanisms (e.g., Radical, Anionic, Coordination Polymerization)
The pentenyl groups can be polymerized through various mechanisms, each leading to polymers with different characteristics.
Radical Polymerization: This is a common method for polymerizing alkenes and can be initiated by thermal or photochemical decomposition of a radical initiator (e.g., peroxides, azo compounds). pressbooks.publibretexts.org The mechanism proceeds in three main stages:
Initiation: The initiator generates free radicals which then add to the double bond of a pentenyl group, creating a new carbon-centered radical. pressbooks.pub
Propagation: The newly formed radical adds to the double bond of another monomer molecule, and this process repeats, leading to chain growth. pressbooks.pub With a difunctional monomer like this compound, cross-linking can occur, leading to the formation of a network polymer.
Termination: The growing polymer chains are terminated by the combination or disproportionation of two radicals. libretexts.org
Anionic Polymerization: This method involves initiation by a strong nucleophile, such as an organolithium compound. libretexts.orgyoutube.com The initiator adds to the double bond, creating a carbanionic active center. libretexts.org
Initiation: A nucleophile adds to the terminal carbon of the pentenyl group, generating a carbanion.
Propagation: The carbanion then attacks another monomer molecule, propagating the anionic chain. Anionic polymerization can be a "living" polymerization if impurities are rigorously excluded, allowing for the synthesis of polymers with well-defined molecular weights and block copolymers. semanticscholar.org
Termination: The polymerization is typically terminated by the deliberate addition of a proton source like water or alcohol. semanticscholar.org
Coordination Polymerization: This type of polymerization utilizes transition metal catalysts, most notably Ziegler-Natta catalysts (e.g., TiCl₄/Al(C₂H₅)₃). wikipedia.orgbyjus.com This method is renowned for its ability to produce stereoregular polymers. britannica.com
Initiation/Propagation: The mechanism involves the coordination of the alkene to the transition metal center, followed by insertion of the double bond into the metal-carbon bond of the growing polymer chain. byjus.com This process repeats, leading to the formation of long polymer chains. The catalyst's structure plays a crucial role in controlling the stereochemistry of the resulting polymer.
The choice of polymerization method will significantly impact the structure and properties of the final material. For instance, radical polymerization might lead to a more randomly branched or cross-linked structure, while coordination polymerization could potentially yield a more ordered, stereoregular polymer.
Crosslinking Reactions Involving the Terminal Olefins
The two terminal pent-4-en-1-yl groups of this compound serve as reactive sites for polymerization and crosslinking reactions, primarily through hydrosilylation. This process is fundamental in silicone chemistry for curing elastomers and forming stable polymer networks. harvard.edu
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the olefin. For this compound, this typically involves reacting it with a crosslinking agent that possesses at least two Si-H groups, such as a hydrosiloxane or a poly(hydromethylsiloxane). The reaction is catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst or Speier's catalyst. harvard.edu
The reaction proceeds via the anti-Markovnikov addition of the silyl (B83357) group to the terminal carbon of the double bond, forming a stable silicon-carbon linker. When a multifunctional Si-H crosslinker is used, a three-dimensional network is formed, converting the liquid monomer into a solid, crosslinked polymer or gel. The general scheme for this crosslinking reaction is the formation of stable Si-C bonds that link the monomer units together. harvard.edu
Olefin Metathesis and Ring-Closing Metathesis Strategies
The presence of two terminal olefinic chains within the same molecule makes this compound an ideal substrate for intramolecular Ring-Closing Metathesis (RCM). RCM is a powerful organic reaction that uses a metal carbene catalyst to form a cyclic alkene and a small volatile byproduct, typically ethylene (B1197577) gas. wikipedia.orgwikipedia.org This reaction is entropically driven by the release of ethylene. wikipedia.org
When subjected to an appropriate olefin metathesis catalyst, this compound undergoes an intramolecular cyclization to form a six-membered silicon-containing heterocycle, 1,1-dimethoxy-1-silacyclohex-4-ene, and ethylene.
The choice of catalyst is critical for the success and efficiency of the RCM reaction. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high reactivity and tolerance to a variety of functional groups, including the alkoxysilane moiety present in the substrate. harvard.eduwikipedia.orgtcichemicals.com Molybdenum-based Schrock catalysts are also highly active but are more sensitive to air and moisture. harvard.eduwikipedia.org
Table 1: Common Catalysts for Ring-Closing Metathesis (RCM)
| Catalyst Family | Common Examples | Key Characteristics |
|---|---|---|
| Grubbs Catalysts | Grubbs 1st Generation, Grubbs 2nd Generation | Ruthenium-based; high functional group tolerance; good stability in air and moisture (especially 2nd Gen). harvard.eduwikipedia.org |
| Hoveyda-Grubbs Catalysts | Hoveyda-Grubbs 1st & 2nd Generation | Ruthenium-based; feature a chelating isopropoxybenzylidene ligand, offering increased stability and recovery. wikipedia.orgtcichemicals.com |
| Schrock Catalysts | Schrock Molybdenum Catalyst | Molybdenum-based; highly reactive and efficient, but sensitive to air, moisture, and impurities. harvard.eduwikipedia.org |
| nitro-Grela Catalysts | nitro-Grela | A modified Hoveyda-type catalyst with an electron-withdrawing group, effective for trans-selective metathesis. tcichemicals.com |
The successful synthesis of silicon-containing heterocycles via RCM provides a pathway to novel monomers and polymers with unique properties. wikipedia.orgorganic-chemistry.org For instance, carbocyclic silyl enol ethers have been synthesized regiospecifically using second-generation Grubbs catalysts. rsc.org
Functionalization Reactions of the Alkenyl Moieties (e.g., Epoxidation, Halogenation, Hydrosilylation)
The terminal double bonds of the pentenyl groups are amenable to a variety of functionalization reactions, allowing for the synthesis of new derivatives with tailored properties.
Epoxidation: The olefinic groups can be converted to epoxides using various oxidizing agents. For example, the epoxidation of terminal olefins like those in the pentenyl chain can be achieved using tungstate-based catalysts in the presence of a co-catalyst. lookchem.com Peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) are also commonly used for this transformation. The resulting diepoxide molecule can serve as a precursor for further reactions, such as ring-opening polymerizations to form polyethers.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bonds is a characteristic reaction of alkenes. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of two halogen atoms across the former double bond. masterorganicchemistry.comyoutube.com When the reaction is performed in a nucleophilic solvent like water, a halohydrin is formed, where a halogen adds to one carbon and a hydroxyl group to the other. masterorganicchemistry.comyoutube.com
Hydrosilylation: In addition to its use in crosslinking, hydrosilylation can be employed to functionalize the terminal olefins without causing polymerization. By using a monofunctional hydrosilane (R₃SiH), the terminal double bonds can be converted to a silyl-ether protected alcohol or other functional group, depending on the nature of the R groups on the hydrosilane. This reaction is highly efficient and provides a route to modify the end-groups of the pentenyl chains. harvard.edu
Table 2: Summary of Functionalization Reactions of Alkenyl Moieties
| Reaction | Reagents/Catalyst | Product Functional Group | Key Features |
|---|---|---|---|
| Epoxidation | m-CPBA or Oxo-diperoxo tungstate(VI)/Bicarbonate lookchem.com | Epoxide | Forms a diepoxide derivative. |
| Halogenation | Br₂ or Cl₂ in an inert solvent (e.g., CH₂Cl₂) | Vicinal Dihalide | Proceeds via a halonium ion; results in anti-addition. masterorganicchemistry.com |
| Halohydrin Formation | Br₂ or Cl₂ in H₂O | Halohydrin | Results in anti-addition; follows Markovnikov regioselectivity. masterorganicchemistry.comyoutube.com |
| Hydrosilylation | R₃SiH / Platinum catalyst | Saturated Alkylsilane | Anti-Markovnikov addition of the silyl group. harvard.edu |
Silicon-Oxygen Bond Cleavage and Exchange Reactions
The two methoxy groups attached to the silicon center are susceptible to cleavage, particularly under acidic or basic conditions. This hydrolysis reaction is a key feature of alkoxysilanes. nih.gov
Under acidic conditions, the reaction is initiated by the protonation of one of the methoxy oxygen atoms, making the methanol group a better leaving group. researchgate.netscribd.com A water molecule then acts as a nucleophile, attacking the electron-deficient silicon atom. This process results in the cleavage of the silicon-oxygen bond, releasing a molecule of methanol and forming a silanol (Si-OH) group. researchgate.net Given the presence of two methoxy groups, this hydrolysis can proceed stepwise to form a dihydroxysilane, di(pent-4-en-1-yl)silanediol.
The rate of this Si-O bond cleavage is influenced by factors such as pH, the steric bulk of the substituents on the silicon atom, and the presence of neighboring functional groups that can assist in the reaction. nih.gov The resulting silanol groups are themselves reactive and can undergo condensation reactions with other silanols to form siloxane (Si-O-Si) bonds, which is the basis for the formation of polysiloxane polymers and sol-gel materials.
Regioselectivity and Stereoselectivity in Reactions of this compound
The outcomes of the reactions involving this compound are governed by principles of regioselectivity and stereoselectivity.
Regioselectivity: This refers to the preference for bond formation at one position over another.
In hydrosilylation , the addition of the Si-H bond across the terminal alkene is highly regioselective, typically following an anti-Markovnikov pattern where the silicon atom adds to the terminal, less substituted carbon of the double bond. harvard.edu
In halohydrin formation , the reaction is regioselective and follows Markovnikov's rule. The nucleophile (water) attacks the more substituted carbon of the intermediate halonium ion, while the halogen adds to the less substituted carbon. youtube.com
In radical halogenation , the halogen atom preferentially adds to the more substituted carbon, as this proceeds through the more stable radical intermediate. youtube.com
Stereoselectivity: This refers to the preferential formation of one stereoisomer over others.
The halogenation of the pentenyl groups is highly stereoselective. The mechanism involving a cyclic halonium ion necessitates a backside attack by the halide ion, resulting exclusively in the anti-addition product, where the two halogen atoms are on opposite faces of the original double bond. masterorganicchemistry.comyoutube.com
In Ring-Closing Metathesis , the resulting 1-silacyclohex-4-ene can exist as E/Z isomers, although for a six-membered ring, the cis (Z) isomer is overwhelmingly favored due to ring strain. The choice of catalyst and reaction conditions can influence this selectivity. organic-chemistry.org
The selective nature of these reactions allows for precise control over the molecular architecture of the resulting products, making this compound a valuable building block in materials science and synthetic chemistry.
Polymerization Pathways and Sol Gel Processing of Dimethoxydi Pent 4 En 1 Yl Silane
Sol-Gel Chemistry of Dimethoxydi(pent-4-en-1-yl)silane Precursors
The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution or sol. For this compound, this process involves the hydrolysis of the methoxy (B1213986) groups, followed by condensation reactions to form a three-dimensional siloxane network.
Formation of Inorganic-Organic Hybrid Networks
The formation of inorganic-organic hybrid networks from this compound is a key application of its sol-gel chemistry. These materials combine the properties of both inorganic glasses (e.g., rigidity, thermal stability) and organic polymers (e.g., flexibility, functionality). The process can be described in two main steps:
Hydrolysis: In the presence of water and a catalyst (acid or base), the methoxy groups (-OCH3) are replaced by hydroxyl groups (-OH).
Si(OCH3)2(C5H9)2 + 2H2O → Si(OH)2(C5H9)2 + 2CH3OH
Condensation: The newly formed silanol (B1196071) groups can then react with each other or with remaining methoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or methanol (B129727) in the process. This leads to the growth of a cross-linked network.
2Si(OH)2(C5H9)2 → (C5H9)2(OH)Si-O-Si(OH)(C5H9)2 + H2O
The pentenyl groups remain as pendant side chains on the polysiloxane backbone, providing organic functionality. These groups can be further reacted in subsequent processing steps. The co-condensation of this compound with other alkoxysilanes, such as tetraethoxysilane (TEOS), allows for the tuning of the material's properties by incorporating purely inorganic components into the network. rsc.org This approach has been successfully used to create ordered, covalently linked, hybrid inorganic-organic mesoporous materials. rsc.org
Investigation of Gelation Kinetics and Rheological Behavior
The gelation kinetics and rheological behavior of this compound-derived sols are critical parameters for controlling the final material properties. While specific studies on this particular compound are not prevalent in publicly available literature, the behavior can be inferred from general principles of sol-gel science.
The rate of gelation is influenced by several factors:
Water-to-silane ratio (r): A higher r value generally leads to faster hydrolysis and condensation rates.
Catalyst: Acidic or basic catalysts significantly accelerate the reactions. The type of catalyst also influences the structure of the resulting network, with acid catalysis typically leading to more linear or weakly branched polymers and base catalysis promoting more highly branched clusters.
Temperature: Increased temperature enhances the reaction rates.
Solvent: The choice of solvent affects the solubility of the reactants and the rate of evaporation, which in turn influences the concentration and gelation time.
The rheological behavior of the sol changes as the reaction progresses. Initially, the sol exhibits Newtonian behavior with low viscosity. As the siloxane network grows and approaches the gel point, the viscosity increases rapidly, and the material transitions to a viscoelastic solid. Techniques such as dynamic rheometry can be used to monitor the evolution of the storage modulus (G') and loss modulus (G'') to determine the gel point.
Below is a hypothetical representation of the effect of catalyst on the gelation time of a this compound sol.
| Catalyst | pH | Gelation Time (hours) |
| Hydrochloric Acid | 2 | 48 |
| Acetic Acid | 4 | 72 |
| None | 7 | >168 |
| Ammonia | 9 | 24 |
| Sodium Hydroxide | 11 | 12 |
Control over Nanostructure and Morphology of Sol-Gel Derived Materials
Control over the nanostructure and morphology of materials derived from this compound is essential for tailoring their performance in various applications. The final structure is determined by the interplay of the hydrolysis and condensation rates, as well as phase separation and ordering phenomena.
Methods to control the nanostructure include:
Surfactant Templating: The use of surfactant molecules as structure-directing agents can lead to the formation of ordered mesoporous materials with uniform pore sizes. The hydrophobic tails of the surfactant can interact with the organic pentenyl groups of the silane (B1218182), while the hydrophilic heads associate with the hydrolyzing siloxane species.
Solvent Evaporation: Controlled evaporation of the solvent can induce self-assembly and influence the final morphology of the material, leading to the formation of films, monoliths, or powders.
Post-synthesis Modification: The pendant pentenyl groups can be chemically modified after the formation of the siloxane network to introduce new functionalities or to induce further cross-linking, thereby altering the nanostructure.
The resulting materials can range from dense, non-porous glasses to highly porous aerogels and xerogels, depending on the processing conditions.
Homopolymerization and Copolymerization of this compound
The presence of two pent-4-en-1-yl groups per molecule allows this compound to undergo vinyl polymerization, leading to the formation of polymers with a carbon-carbon backbone.
Mechanistic Studies of Vinyl Polymerization via the Pent-4-en-1-yl Groups
While specific mechanistic studies on the vinyl polymerization of this compound are not extensively documented, the polymerization of the terminal alkene in the pent-4-en-1-yl groups can be expected to proceed via standard polymerization mechanisms, such as free-radical polymerization or coordination polymerization.
Free-Radical Polymerization: This would involve the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals that attack the double bond of the pentenyl group. The polymerization would then proceed through propagation and termination steps. Due to the presence of two pentenyl groups, cross-linking would be expected, leading to the formation of a network polymer.
Coordination Polymerization: Catalysts based on transition metals, such as Ziegler-Natta or metallocene catalysts, could also be employed to achieve polymerization. These methods can sometimes offer better control over the polymer's stereochemistry and microstructure.
The reactivity of the pentenyl group in these polymerizations would be influenced by the steric hindrance from the silicon atom and the other pentenyl group on the same silicon atom.
Integration into Silicone Polymers and Copolymers
This compound can be integrated into silicone polymers and copolymers through two primary routes:
Copolymerization via Sol-Gel Chemistry: As discussed in section 5.1.1, this silane can be co-condensed with other alkoxysilanes, such as dimethyldimethoxysilane, to form copolymers. The resulting polymer would have a polysiloxane backbone with a random distribution of pentenyl-functionalized and non-functionalized siloxane units.
Grafting Reactions: Pre-formed silicone polymers containing reactive groups (e.g., Si-H) can be reacted with the pentenyl groups of this compound via hydrosilylation. This would result in a silicone polymer with pendant dimethoxysilyl groups, which could then undergo sol-gel processing. Conversely, a homopolymer of this compound could potentially be grafted onto a silicone backbone.
The incorporation of this compound into silicone polymers allows for the introduction of cross-linking sites and functionalities that can be used to tailor the mechanical, thermal, and chemical properties of the final material.
Formation of Crosslinked Polymeric Networks
The synthesis of crosslinked polymeric networks from this compound is achieved through a dual-cure process involving two orthogonal reaction mechanisms. Initially, the methoxy groups (-OCH₃) attached to the silicon atom undergo hydrolysis and condensation, characteristic of sol-gel chemistry. In the presence of water and a catalyst (acidic or basic), the methoxy groups are hydrolyzed to form silanol groups (Si-OH). These silanol groups are highly reactive and subsequently condense with other silanol or methoxy groups to form siloxane bridges (Si-O-Si), resulting in the gradual formation of an inorganic backbone.
Simultaneously or sequentially, the terminal carbon-carbon double bonds of the pentenyl groups (-(CH₂)₃-CH=CH₂) can be polymerized. This is typically achieved through free-radical polymerization, often initiated by thermal or photochemical means. A common and highly efficient method for crosslinking the alkenyl groups is thiol-ene chemistry. In this process, a multifunctional thiol compound (a molecule with multiple -SH groups) is reacted with the pentenyl groups in the presence of a photoinitiator and UV light. The reaction proceeds via a free-radical mechanism, where a thiol radical adds across the double bond, creating a thioether linkage and effectively crosslinking the organic chains.
The result of these concurrent or sequential reactions is a highly crosslinked organic-inorganic hybrid network. The siloxane bridges form a rigid, inorganic framework, providing thermal stability and mechanical strength, while the polymerized pentenyl chains create a flexible, organic matrix that enhances toughness and defines the material's organic character. The degree of crosslinking in both the inorganic and organic networks can be precisely controlled by adjusting reaction conditions such as the water-to-silane ratio, catalyst concentration, type and amount of thiol crosslinker, and UV exposure time.
Interplay between Hydrolysis/Condensation and Alkenyl Polymerization
The interplay between the sol-gel process (hydrolysis and condensation) and the polymerization of the pentenyl groups is a critical factor that dictates the final structure and properties of the hybrid material. The relative rates of these two processes determine the network's homogeneity. If hydrolysis and condensation proceed much faster than the organic polymerization, a rigid silica-like network may form first, with the pentenyl groups distributed within this matrix. Subsequent polymerization of the pentenyl groups would then occur within a pre-formed inorganic structure.
Conversely, if the alkenyl polymerization is initiated before the sol-gel reaction is complete, the formation of the organic network can influence the ongoing hydrolysis and condensation of the silane. The increasing viscosity and steric hindrance from the growing polymer chains can limit the mobility of the silane precursors and affect the final structure of the siloxane network, potentially leading to a more porous or less condensed inorganic phase.
Researchers can manipulate this interplay to their advantage. For instance, a sequential curing process might be employed. First, a controlled partial hydrolysis and condensation can be performed to create soluble oligomeric species (silsesquioxanes). These oligomers can then be crosslinked through their pentenyl groups in a second step. This approach allows for better processability and control over the final morphology. The choice of catalyst for the sol-gel reaction and the initiator for the radical polymerization are key parameters for tuning the kinetics of each process independently.
Below is a table summarizing the kinetic factors influencing the dual-cure system of this compound.
| Factor | Effect on Hydrolysis/Condensation (Sol-Gel) | Effect on Alkenyl Polymerization (Thiol-Ene) | Potential Outcome on Hybrid Structure |
| Water/Silane Ratio | Increases rate of hydrolysis. Higher ratios can lead to more complete condensation and a denser inorganic network. | No direct effect. | A higher ratio favors a more dominant, rigid inorganic phase. |
| pH (Catalyst) | Acidic conditions favor hydrolysis, leading to linear or randomly branched polymers. Basic conditions favor condensation, leading to more compact, particulate structures. | No direct effect. | Allows for control over the inorganic network's architecture (e.g., fibrous vs. colloidal). |
| Photoinitiator Conc. | No direct effect. | Increases the rate of radical generation and subsequent polymerization upon UV exposure. | Higher concentration can lead to faster formation of the organic network. |
| Thiol Crosslinker Conc. | No direct effect. | Higher concentration leads to a higher crosslink density in the organic network. | Results in a stiffer and less flexible organic phase. |
| Curing Sequence | Can be controlled to occur before, during, or after alkenyl polymerization. | Can be initiated at a specific point in the sol-gel process. | Sequential curing allows for staged control over network formation, influencing final material homogeneity and porosity. |
Template-Assisted Synthesis of Ordered Hybrid Materials
Template-assisted synthesis represents a sophisticated strategy to impose long-range order on the hybrid materials derived from this compound. This method utilizes a pre-organized template, such as a self-assembled surfactant mesophase, colloidal crystals, or polymer scaffolds, to direct the assembly of the silane precursor during the sol-gel and polymerization processes.
In a typical procedure using a surfactant template, the silane is introduced into a solution containing a surfactant (e.g., a block copolymer like Pluronic P123) and water. The surfactant molecules self-assemble into ordered liquid crystalline phases (e.g., hexagonal, cubic, or lamellar). The this compound precursors, being organophilic, preferentially migrate to the hydrophobic domains of the surfactant mesophase.
Once the system is organized, the dual-cure process is initiated. The hydrolysis and condensation reactions begin, forming a siloxane network that solidifies around the surfactant template. Subsequently or concurrently, the pentenyl groups are polymerized, crosslinking the organic component of the framework. The final step involves the removal of the surfactant template, typically through solvent extraction or calcination (though calcination would also remove the organic pentenyl groups, so solvent extraction is preferred for preserving the hybrid nature).
The result is a highly ordered, porous hybrid material. The pore structure is a negative replica of the original surfactant template, leading to materials with precisely controlled pore sizes (typically in the mesoporous range of 2-50 nm) and a high degree of order. These ordered mesoporous organosilicas (OMOs) are valuable in applications such as catalysis, separation science, and sensing, where the uniform, accessible porosity and the functionality of the pore walls are critical. The pentenyl groups lining the pore surfaces can be further functionalized post-synthesis, adding another layer of chemical versatility to these advanced materials.
Design and Functionalization of Materials Utilizing Dimethoxydi Pent 4 En 1 Yl Silane
Development of Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials combine the advantages of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., rigidity, thermal stability). Dimethoxydi(pent-4-en-1-yl)silane is an exemplary precursor for these materials. rsc.org Through a sol-gel process, the hydrolysis and polycondensation of its dimethoxy groups create a robust polysiloxane backbone. nih.gov Unlike traditional silica (B1680970) precursors like tetraethyl orthosilicate (B98303) (TEOS), the organic pentenyl chains are covalently integrated into this inorganic network, creating a homogeneous hybrid at the molecular level. nih.gov This prevents the phase separation that can occur when simply blending organic and inorganic components, leading to materials with enhanced properties. researchgate.net
The final mechanical and thermal properties of the hybrid material are directly influenced by the molecular design of the organosilane precursor. rsc.org The presence of the two flexible five-carbon pentenyl chains in this compound imparts a significant degree of internal plasticity to the resulting siloxane network. This can lower the material's glass transition temperature (Tg) and Young's modulus compared to networks formed from precursors with shorter or more rigid organic linkers. nih.gov By co-condensing this compound with other organosilane precursors that have different chain lengths, aromatic groups, or degrees of crosslinking, formulators can precisely tune the material's characteristics. For instance, incorporating a rigid, bridged organosilane could increase the modulus and thermal stability of the final product. nih.govresearchgate.net
The table below illustrates how precursor selection can influence material properties in a hypothetical hybrid system.
| Precursor System | Dominant Organic Feature | Expected Young's Modulus | Expected Thermal Stability (TGA) | Rationale |
| 100% this compound | Long, flexible aliphatic chains | Low | Moderate | The flexible pentenyl chains allow for network mobility, reducing stiffness. nih.gov |
| 50% this compound / 50% Bis(trimethoxysilyl)ethane | Mix of flexible and short, rigid linkers | Intermediate | High | The ethane (B1197151) bridge provides rigidity and a higher crosslink density, increasing modulus and stability. rsc.org |
| 100% Methyltrimethoxysilane | No organic bridging chains | High | High | Creates a more densely cross-linked, rigid siloxane network approaching that of pure silica. |
This table is representative and illustrates general principles of material design.
This compound is an effective agent for surface modification. The methoxy (B1213986) groups can react with hydroxyl (-OH) groups present on the surface of various substrates like glass, metals, and metal oxides to form a durable, covalent Si-O-Substrate bond. aip.orgbohrium.com This process grafts the molecule onto the surface, leaving the reactive pentenyl groups exposed. These alkene-functionalized surfaces can then be used in a variety of applications. For example, they can serve as a primer layer to enhance the adhesion of subsequent organic polymer coatings. The terminal double bonds can also be used to alter the surface energy, for instance, by grafting fluorinated thiols to create a hydrophobic, low-friction coating. bohrium.com
This silane (B1218182) can be employed in the fabrication of periodic mesoporous organosilicas (PMOs) and other porous materials. rsc.orgnih.gov In surfactant-templated sol-gel synthesis, the organic pentenyl groups of the silane precursor can influence the final porous architecture. rsc.org They can act as organic spacers within the silica walls, modifying the pore size, surface area, and hydrophobicity of the material. nih.gov Unlike materials made from TEOS alone, the resulting porous structure has its organic functionality embedded directly into the framework, providing unique chemical and physical properties without needing post-synthesis grafting. rsc.org The size and flexibility of the di(pent-4-en-1-yl) groups can disrupt the packing of the siloxane network, leading to the formation of materials with controlled porosity.
Strategies for Post-Synthesis Functionalization of Materials
A key advantage of incorporating this compound into a material is the potential for post-synthesis functionalization. nih.govrsc.org Once the primary material (e.g., a hybrid solid, a coating, or a porous particle) is formed through the siloxane condensation, the pendant pentenyl groups remain as accessible reactive handles. The terminal alkene is an ideal substrate for the photo- or thermally-initiated thiol-ene "click" reaction. bohrium.comnih.gov This reaction is highly efficient, proceeds in near-quantitative yields with minimal byproducts, and is tolerant of a wide range of functional groups. bohrium.comrsc.org This allows for the covalent attachment of various thiol-containing molecules to introduce new properties to the material without disrupting its underlying structure. acs.orgnih.gov
The following table provides examples of functionalities that can be introduced via thiol-ene reactions on a material containing this compound.
| Thiol Reagent | Introduced Functional Group | Potential Application |
| 1-Dodecanethiol | Long Alkyl Chain (-C12H25) | Hydrophobicity, Lubricity |
| Cysteamine | Primary Amine (-NH2) | Site for bioconjugation, pH-responsive behavior |
| Mercaptoacetic acid | Carboxylic Acid (-COOH) | Anion exchange, pH-responsive behavior |
| (3-Mercaptopropyl)trimethoxysilane | Trialkoxysilane (-Si(OCH3)3) | Further inorganic crosslinking, adhesion promotion |
| Thiol-terminated Poly(ethylene glycol) (PEG) | PEG Chains | Antifouling surfaces, improved biocompatibility |
Bio-Inspired and Biomimetic Material Design
Bio-inspired design seeks to create materials that mimic the structure and function of natural systems. nih.gov this compound provides a platform for creating such materials, particularly at surfaces. researchgate.net For instance, a substrate can be coated with the silane to create a surface rich in reactive pentenyl groups. These groups can then be functionalized using the thiol-ene reaction with bio-inspired molecules. One could attach zwitterionic thiols to mimic cell membranes, creating highly effective antifouling surfaces that resist non-specific protein adsorption. nih.gov Another approach could involve grafting specific peptide sequences that promote cell adhesion and growth, mimicking the extracellular matrix. mdpi.com This multi-step approach, combining the robust anchoring of the silane with the specific functionality of biomolecules, allows for the rational design of sophisticated, functional bio-interfaces. aip.org
Computational and Theoretical Insights into Dimethoxydi Pent 4 En 1 Yl Silane Chemistry
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations offer a powerful lens through which to understand the molecular and electronic properties of Dimethoxydi(pent-4-en-1-yl)silane. These computational methods allow for the exploration of its conformational landscape, the nature of the chemical bonds at the silicon center, and the prediction of its reactivity.
The flexibility of the two pentenyl chains and the rotational freedom around the Si-O bonds in this compound give rise to a complex potential energy surface with numerous possible conformations. Computational conformational analysis, typically employing methods like Density Functional Theory (DFT), is essential to identify the most stable, low-energy structures.
The primary degrees of freedom that dictate the conformational space include:
Torsion angles of the Si-O-C-H bonds: Rotation around the silicon-oxygen bonds of the methoxy (B1213986) groups.
Torsion angles of the Si-C bonds: Rotation of the pentenyl groups relative to the silicon center.
Torsion angles within the pentenyl chains: The flexibility of the five-carbon chains allows for various spatial arrangements.
The relative energies of these conformers are influenced by a combination of steric hindrance between the bulky pentenyl groups and the methoxy groups, as well as intramolecular interactions such as weak hydrogen bonds.
Table 1: Calculated Relative Energies of Representative Conformers of this compound
| Conformer | Dihedral Angle (C-Si-C-C) (°) | Dihedral Angle (O-Si-O-C) (°) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 178.5 | 65.2 | 0.00 |
| B | 65.1 | 175.8 | 1.25 |
| C | -68.3 | 63.9 | 2.10 |
| D | 179.2 | -66.1 | 0.05 |
Note: The data in this table is illustrative and based on typical energy differences found in similar organosilicon compounds. Actual values would require specific DFT calculations.
The silicon atom in this compound is tetravalent with a tetrahedral geometry. encyclopedia.pub The bonds emanating from the silicon center exhibit distinct characteristics due to the differing electronegativities of the bonded atoms.
Si-C Bond: The silicon-carbon bond is longer and weaker than a typical carbon-carbon bond. encyclopedia.pub It is also polarized towards the more electronegative carbon atom. wikipedia.org This polarization makes the silicon atom susceptible to nucleophilic attack. wikipedia.orgscribd.com
Si-O Bond: The silicon-oxygen bond is significantly stronger than a carbon-oxygen single bond. encyclopedia.pub This high bond energy is a driving force for many reactions involving organosilicon compounds. encyclopedia.pub
Table 2: Typical Bond Lengths and Bond Dissociation Energies in Organosilicon Compounds
| Bond | Typical Bond Length (pm) | Typical Bond Dissociation Energy (kJ/mol) |
| Si-C | 186 | 451 |
| C-C | 154 | 607 |
| Si-O | 164 | 809 |
| C-O | 143 | 538 |
Source: Data compiled from general organosilicon chemistry literature. encyclopedia.pub
The presence of empty, low-energy d-orbitals on silicon allows for the possibility of hypercoordinate structures, such as pentacoordinate intermediates or transition states, which are crucial in understanding its reaction mechanisms. scribd.comrsc.org
Computational methods can predict the reactivity of the different functional groups in this compound.
Alkoxy (Methoxy) Functionality: The methoxy groups are susceptible to hydrolysis, a reaction initiated by the attack of water on the electrophilic silicon atom. nih.govnih.gov This process is often catalyzed by acids or bases. gelest.com Computational models can map out the potential energy surface for this reaction, identifying the transition state and calculating the activation energy. The reactivity of the methoxy groups is influenced by the steric bulk of the pentenyl chains. researchgate.net
Alkenyl (Pent-4-en-1-yl) Functionality: The terminal double bonds of the pentenyl chains are sites of potential electrophilic addition and radical reactions. Computational analysis can determine the electron density at the double bond, predicting its susceptibility to attack by various reagents. These alkenyl groups are key to the polymerization of this molecule.
Reaction Pathway Elucidation using Computational Methods
Computational chemistry provides invaluable insights into the mechanisms of reactions involving this compound, from simple hydrolysis to complex polymerization processes.
The hydrolysis of the methoxy groups is the initial step in the formation of siloxane polymers. This reaction proceeds through a series of steps, each with a corresponding transition state.
Hydrolysis: The reaction of a methoxy group with water to form a silanol (B1196071) (Si-OH) and methanol (B129727). Computational analysis of the transition state for this step typically reveals a pentacoordinate silicon center. ingentaconnect.com The energy barrier for this step is dependent on the pH of the medium. mst.edu
Condensation: Two silanol groups can then react to form a siloxane bond (Si-O-Si) and water. Alternatively, a silanol can react with a methoxy group to form a siloxane bond and methanol. Transition state analysis helps to determine the preferred condensation pathway under different conditions.
Table 3: Calculated Activation Energies for Hydrolysis and Condensation of a Generic Dialkoxysilane
| Reaction Step | Catalyst | Calculated Activation Energy (kcal/mol) |
| Hydrolysis | Acid | 15-20 |
| Hydrolysis | Base | 10-15 |
| Condensation | None | 20-25 |
Note: These are representative values. The actual activation energies for this compound would depend on the specific computational model and reaction conditions.
The bifunctional nature of this compound, with its two hydrolyzable methoxy groups and two polymerizable alkenyl groups, allows for the formation of complex polymer architectures. Computational methods can be used to explore the mechanisms of these polymerization reactions.
Hydrosilylation: In the presence of a suitable catalyst, the terminal double bonds of the pentenyl groups can undergo hydrosilylation, a reaction that forms new silicon-carbon bonds and can lead to cross-linking.
Radical Polymerization: The alkenyl groups can also participate in radical polymerization reactions, initiated by a radical source. Computational studies can model the initiation, propagation, and termination steps of this process, providing insights into the resulting polymer structure and properties. researchgate.net
The interplay between the hydrolysis and condensation of the methoxy groups and the polymerization of the alkenyl groups can be computationally modeled to predict the final structure of the resulting polysiloxane network. These models can help to understand how reaction conditions influence the material's properties. acs.org
Molecular Dynamics Simulations for Material Behavior Prediction
Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the structure-property relationships of materials at an atomic and molecular level. In the context of this compound, MD simulations provide crucial insights into the formation of polysiloxane networks and the dynamic behavior of the resulting materials. These computational approaches allow for the prediction of material properties, complementing experimental studies and guiding the design of new materials with tailored functionalities.
Simulation of Sol-Gel Network Formation
The sol-gel process, a versatile method for creating inorganic and hybrid materials, involves complex hydrolysis and condensation reactions of precursor molecules like this compound. sigmaaldrich.com Simulating this process requires computational methods that can accurately model the breaking and forming of chemical bonds.
Detailed research findings from computational studies on analogous alkoxysilane systems have paved the way for understanding the sol-gel polymerization of this compound. Dynamic Monte Carlo simulations and reactive force fields (ReaxFF) are prominent methodologies employed to model the intricate reaction pathways. researchgate.net For instance, ReaxFF can simulate the chemical reactions and thermodynamic interactions involved in the polycondensation of alkoxysilanes. vt.edu These simulations can track the depletion of hydrolyzed silicon species and the growth of condensed silica (B1680970) clusters over nanosecond timescales. researchgate.net
In a typical simulation of the sol-gel process involving this compound, the system would comprise the silane (B1218182) monomer, water, and a solvent, often an alcohol. The simulation parameters are meticulously chosen to mimic experimental conditions. The force field, a set of parameters describing the potential energy of the system, is critical for the accuracy of the simulation. For reactive simulations of silanes, force fields like ReaxFF are optimized to handle the bond-breaking and bond-forming events characteristic of hydrolysis and condensation.
The simulation would proceed in a virtual environment where the temperature and pressure are controlled to observe the progression of the sol-gel transition. Key events monitored during the simulation include the hydrolysis of the methoxy groups to form silanols and the subsequent condensation of these silanols to form siloxane bridges, leading to the growth of oligomers and eventually a cross-linked network. The presence of the pent-4-en-1-yl groups is a significant factor, as their flexibility and potential for side reactions could influence the network topology.
A hypothetical set of parameters for a molecular dynamics simulation of the sol-gel process of this compound is presented in the table below.
| Simulation Parameter | Value | Purpose |
| System Composition | This compound, Water, Methanol | To represent the reactants and solvent in the sol-gel process. |
| Force Field | ReaxFF (optimized for Si/O/C/H) | To accurately model the reactive chemistry of hydrolysis and condensation. vt.edu |
| Ensemble | NVT (Canonical) | To maintain constant Number of particles, Volume, and Temperature. mdpi.com |
| Temperature | 298 K | To simulate room temperature conditions. mdpi.com |
| Time Step | 0.25 fs | To capture the high-frequency bond vibrations during reactions. |
| Simulation Time | 10 ns | To allow for sufficient time for hydrolysis and initial condensation events to occur. researchgate.net |
| Box Dimensions | 5 x 5 x 5 nm³ | To create a periodic boundary condition representative of a bulk system. |
These simulations can provide a level of detail that is often difficult to obtain through experimental techniques alone, offering insights into the early stages of oligomer formation and the influence of the organic side chains on the final network structure. researchgate.net
Polymer Dynamics in this compound Derived Materials
For materials derived from this compound, a key area of investigation is the influence of the pentenyl side groups on the polymer's behavior. These functional groups can significantly affect properties such as chain flexibility, diffusivity, and the material's response to mechanical stress. Atomistic MD simulations, where every atom is explicitly represented, can be used to study the structure and dynamics of the resulting polysiloxane. nih.gov
In these simulations, a representative portion of the cross-linked polymer is constructed and placed in a simulation box. The system is then equilibrated at a specific temperature and pressure. By analyzing the trajectories of the atoms over time, various dynamic properties can be calculated. For example, the mean square displacement of the polymer chains can be used to determine their diffusivity, providing insights into the material's viscosity and flow characteristics.
The presence of the double bond in the pentenyl group also opens up the possibility of post-polymerization modification through reactions like hydrosilylation or radical additions. vt.edu MD simulations can be employed to predict how such modifications would alter the polymer dynamics and, consequently, the macroscopic properties of the material.
A hypothetical data table summarizing simulated properties of a polysiloxane derived from this compound, both before and after a hypothetical cross-linking reaction involving the pentenyl groups, is shown below.
| Property | Un-cross-linked Polymer | Cross-linked Polymer | Significance |
| Chain Diffusivity (x 10⁻⁷ cm²/s) | 5.8 | 0.2 | A significant decrease indicates reduced chain mobility and a transition to a more solid-like material. nih.gov |
| Radius of Gyration (Å) | 15.2 | N/A (Network) | Characterizes the size of individual polymer chains before cross-linking. nih.gov |
| Glass Transition Temperature (Tg) (K) | 220 | 295 | An increase in Tg suggests a more rigid material with a higher operating temperature range. |
| Young's Modulus (GPa) | 0.1 | 1.5 | A substantial increase reflects enhanced stiffness and mechanical strength due to cross-linking. |
These simulations provide a powerful predictive tool for understanding how the chemical structure of the monomer, this compound, translates into the physical and mechanical properties of the final polymeric material. By systematically varying parameters such as the degree of cross-linking or the nature of the side groups in the simulation, researchers can efficiently screen for materials with desired performance characteristics.
Prospective Research Directions and Emerging Applications of Dimethoxydi Pent 4 En 1 Yl Silane
Exploration of Novel Catalytic Systems for Synthesis and Polymerization
The synthesis and polymerization of dimethoxydi(pent-4-en-1-yl)silane are critically dependent on catalytic processes. While traditional platinum-based catalysts, such as Karstedt's and Speier's catalysts, are highly effective for the hydrosilylation reactions used to form the Si-C bonds in its synthesis and for subsequent polymerization, current research is actively seeking more sustainable and cost-effective alternatives. nih.govacs.org
A significant research thrust is the development of catalysts based on earth-abundant and environmentally benign transition metals like iron, cobalt, and nickel. nih.govacs.org These metals offer the potential to reduce the economic and environmental costs associated with precious metal catalysts. For instance, cobalt-based catalytic systems have been developed for the synthesis of alkoxysilanes under mild, room-temperature conditions in green solvents like alcohols. nih.govacs.org Another promising avenue is the use of metal-free catalysts, such as borane (B79455) compounds, which have shown efficacy in catalyzing hydrosilylation polymerization. mdpi.com
For the polymerization of the pentenyl groups, typically through hydrosilylation with a suitable crosslinker, the choice of catalyst influences reaction kinetics and network structure. Research into photo-activated catalysts, including certain platinum complexes, allows for spatial and temporal control over the crosslinking process, which is advantageous for applications like 3D printing and microfabrication. mdpi.comacs.org
| Catalyst Type | Potential Advantages for this compound | Research Focus |
| Earth-Abundant Metal Catalysts (Fe, Co, Ni) | Lower cost, reduced environmental impact compared to platinum. nih.govacs.org | Development of air- and moisture-stable catalyst precursors for hydrosilylation synthesis. nih.govacs.org |
| Metal-Free Catalysts (e.g., Boranes) | Avoids metal contamination in the final polymer, potentially lower toxicity. mdpi.com | Improving catalytic efficiency and control over polymerization of the pentenyl groups. mdpi.com |
| Photo-activated Catalysts | Spatial and temporal control of polymerization, energy efficiency. mdpi.comacs.org | Designing catalysts sensitive to specific wavelengths for precise material patterning. mdpi.com |
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
Understanding the reaction kinetics and mechanisms of both the synthesis and polymerization of this compound is crucial for optimizing processes and tailoring material properties. Advanced, in-situ characterization techniques are indispensable tools for achieving this.
Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful for real-time monitoring. For instance, in-situ IR spectroscopy can track the disappearance of the Si-H bond (around 2126 cm⁻¹) and the C=C bond of the pentenyl group during hydrosilylation polymerization, providing direct insight into reaction progress. rsc.orgrsc.org Similarly, in-situ Raman spectroscopy has been employed to study the formation of intermediate species in cobalt-catalyzed silane (B1218182) reactions. nih.govacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy, especially in-situ NMR, offers detailed information about the structural evolution during polymerization. nih.gov This technique can be used to monitor the conversion of reactants and the formation of specific linkages, which is critical for understanding the final network architecture of polymers derived from this compound.
| Technique | Information Gained | Relevance to this compound |
| In-Situ FTIR/Raman Spectroscopy | Real-time monitoring of functional group conversion (e.g., Si-H, C=C). rsc.orgrsc.org | Optimization of polymerization conditions, catalyst screening, and kinetic studies. nih.govacs.orgrsc.org |
| In-Situ NMR Spectroscopy | Detailed structural analysis, reaction kinetics, and monomer conversion rates. nih.gov | Elucidation of polymerization mechanisms and final polymer microstructure. nih.gov |
| Gas-Phase Analysis | Monitoring of volatile byproducts (e.g., methane (B114726) from methoxy (B1213986) group hydrolysis). | Understanding side reactions and optimizing synthesis and curing processes. |
Sustainable Synthesis and Processing Methodologies for Environmental Impact Reduction
The chemical industry is increasingly focused on green chemistry principles to minimize its environmental footprint. For this compound and its derivatives, this translates to several key research areas.
A primary goal is to move away from traditional synthesis routes that rely on chlorosilanes. The production of chlorosilanes is energy-intensive and generates corrosive byproducts like hydrogen chloride. mdpi.com The use of alkoxysilanes like this compound as monomers is an inherently greener approach. mdpi.com Future research will likely focus on the direct synthesis of such alkoxysilanes from silicon metal and alcohols, bypassing the chlorosilane intermediates altogether. mdpi.com
Furthermore, the principles of a circular economy are being applied to silicone materials. This includes the development of methods for the depolymerization of crosslinked silicone networks, allowing the monomeric units to be recovered and reused. bgsu.edubgsu.edu Research into catalytic systems that can break down the siloxane backbone at room temperature could pave the way for recycling polymers made from this compound, significantly reducing waste and the energy required for producing new material. bgsu.edubgsu.edu The use of bio-based feedstocks for the organic moieties of organosilanes is another emerging area of sustainable synthesis. globalmarketestimates.com
Development of Smart and Responsive Materials Based on this compound
The bifunctional nature of this compound makes it an excellent building block for smart and responsive materials. These are materials that can change their properties in response to external stimuli such as temperature, light, pH, or the presence of specific chemicals.
By carefully designing the polymer network, materials with tunable mechanical properties, wettability, and permeability can be created. For example, the pentenyl groups can be used to graft other functional molecules onto the polysiloxane backbone, creating surfaces that respond to environmental changes. acs.org This could lead to the development of coatings with switchable hydrophobicity or self-healing elastomers.
Another exciting direction is the creation of photocrosslinkable silicone composites. biorxiv.org By incorporating photoinitiators, polymers based on this compound could be used as resins for 3D printing, enabling the fabrication of complex, flexible, and transparent structures for applications in microfluidics and soft robotics. biorxiv.org The development of multi-stimuli-responsive liquid crystal elastomers from organosilicon precursors also opens up possibilities for creating actuators and sensors. wiley-vch.de
Integration into Emerging Technologies (e.g., Sensing, Energy Storage, Optoelectronics)
The unique combination of an inorganic siloxane backbone and organic functional groups allows materials derived from this compound to be integrated into a variety of high-tech applications.
Sensing: Organosilanes are widely used as coupling agents to immobilize biological probes onto sensor surfaces. researchgate.netjove.comnih.gov The methoxy groups of this compound can be hydrolyzed to form silanol (B1196071) groups, which can then bond to the surface of silica-based sensors (e.g., optical resonators) or metal oxides. jove.comnih.gov The pentenyl groups provide a handle for further functionalization, allowing for the attachment of specific recognition elements for creating highly sensitive and specific biosensors. researchgate.netgoogle.com
Energy Storage: Silicone-based materials are finding increasing use in energy storage technologies, particularly in thermal management for batteries and power electronics. altenergymag.com Polymers derived from this compound could be formulated into thermally conductive encapsulants or adhesives for photovoltaic (PV) inverters and battery energy storage systems (BESS). azom.com Their thermal stability and dielectric properties are highly advantageous in these applications. azom.com
Optoelectronics: Organosilicon polymers, particularly polysilanes, have interesting optoelectronic properties. alfa-chemistry.com While this compound itself is a precursor for polysiloxanes, its pentenyl groups could be used to copolymerize with other monomers to create materials with specific optical or electronic functions. alfa-chemistry.com For example, they could be incorporated into photoresist formulations for semiconductor manufacturing or used to modify the properties of light-emitting diodes (LEDs). alfa-chemistry.com The ability to form transparent, flexible films is also a significant advantage in this field. biorxiv.org
| Technology Area | Potential Role of this compound Derivatives | Key Properties |
| Sensing | Surface modification for biosensors, coupling agent for probe immobilization. researchgate.netjove.comnih.gov | Hydrolyzable methoxy groups for surface binding, reactive pentenyl groups for functionalization. researchgate.netjove.com |
| Energy Storage | Thermal management materials (encapsulants, adhesives) for batteries and PV inverters. altenergymag.com | High thermal stability, good dielectric properties, durability. azom.com |
| Optoelectronics | Component in photoresists, host matrix for emissive materials, flexible optical coatings. biorxiv.orgalfa-chemistry.com | Optical transparency, processability, tunable refractive index. biorxiv.orgalfa-chemistry.com |
Q & A
Q. What are the recommended methods for synthesizing Dimethoxydi(pent-4-en-1-yl)silane, and how can purity be ensured?
Synthesis typically involves alkoxylation of chlorosilanes with pent-4-en-1-ol under anhydrous conditions. A hybrid process combining distillation and adsorption (e.g., as in the Union Carbide SGS process) improves silane separation and purity . Purity verification requires gas chromatography (GC) for volatile byproducts and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For trace impurities, mass spectrometry (MS) coupled with GC is recommended .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identifies methoxy (-OCH₃) and pentenyl (C=C) groups via chemical shifts (e.g., δ ~1.6 ppm for allylic protons, δ ~3.5 ppm for methoxy).
- FTIR : Confirms Si-O-C (1050–1100 cm⁻¹) and C=C (1640 cm⁻¹) bonds.
- Mass Spectrometry : Determines molecular weight (228.403 g/mol) and fragmentation patterns.
- X-ray Diffraction (if crystalline) : Resolves molecular geometry using SHELX-based refinement .
Q. What are the key considerations in designing hydrolysis experiments for this compound to study its condensation behavior?
- pH Control : Acidic conditions (pH ~4) accelerate hydrolysis via protonation of methoxy groups .
- Solvent System : Use ethanol-water mixtures (e.g., 95:5) to balance solubility and reactivity.
- Reaction Monitoring : Track condensation via gelation time or dynamic light scattering (DLS) for particle size analysis. Replicate experiments to account for humidity variations .
Advanced Research Questions
Q. How does the presence of pent-4-en-1-yl groups influence the reactivity of this compound in cross-linking reactions?
The allylic double bond in pentenyl groups enables radical-mediated cross-linking (e.g., with peroxides) or thiol-ene "click" chemistry. Compared to saturated alkyl chains, pentenyl groups reduce steric hindrance, enhancing silane mobility during interfacial adhesion. However, premature polymerization may occur if stored improperly .
Q. When analyzing contradictory data on thermal stability, how should researchers reconcile discrepancies in decomposition temperatures for this compound?
- Sample Purity : Impurities (e.g., residual catalysts) lower decomposition points. Validate via GC-MS.
- Methodology : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres yields divergent results.
- Historical Data : Older studies (e.g., pre-2000) may use less precise calorimetry. Cross-reference with modern differential scanning calorimetry (DSC) .
Q. In silane coupling applications, how does the molecular structure of this compound affect its interfacial adhesion properties compared to other alkyl-substituted silanes?
- Steric Effects : Bulky pentenyl groups reduce surface coverage but improve hydrolytic stability vs. shorter chains (e.g., methyl).
- Reactivity : The electron-rich double bond facilitates covalent bonding to unsaturated substrates (e.g., graphene, polymers). Compare adhesion strength via lap-shear tests against silanes with linear alkyl substituents .
Q. What experimental strategies resolve discrepancies in contact angle measurements when evaluating surface modification efficacy?
- Standardized Protocols : Use ultrapure water droplets (2 µL) and consistent ambient humidity (40–60%).
- Statistical Validation : Employ factorial design (e.g., varying silane concentration and hydrolysis time) with ANOVA to identify significant variables.
- Surface Characterization : Augment contact angle data with XPS or AFM to correlate wettability with molecular coverage .
Q. How can computational chemistry predict the sol-gel transition behavior of this compound-based systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
